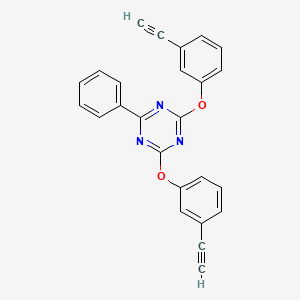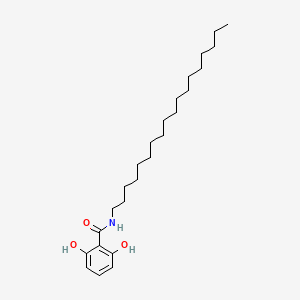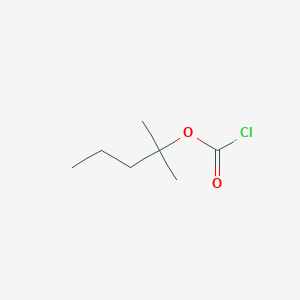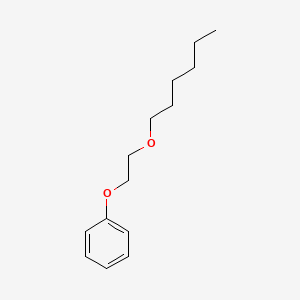
(2-Hexyloxy-ethoxy)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hexyloxy-ethoxy)-benzene, also known as 2-(2-Hexyloxyethoxy)ethanol, is a chemical compound with the molecular formula C10H22O3. It is a clear, colorless liquid that is soluble in water and has a low vapor pressure. This compound is commonly used in various industries due to its unique properties, such as its ability to act as a solvent and coalescing agent .
Métodos De Preparación
The synthesis of (2-Hexyloxy-ethoxy)-benzene typically involves the reaction of 1-Bromohexane with Diethylene glycol. The reaction is carried out in the presence of potassium hydroxide in 1,4-dioxane at a temperature range of 100-105°C. This method yields the desired compound with a yield of approximately 68% . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Análisis De Reacciones Químicas
(2-Hexyloxy-ethoxy)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
(2-Hexyloxy-ethoxy)-benzene has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of (2-Hexyloxy-ethoxy)-benzene varies depending on its application:
Coatings and Paints: It acts as a solvent and coalescing agent, allowing the paint to spread evenly and form a continuous film as it dries, improving adhesion and durability.
Personal Care Products: It helps retain moisture in the skin and hair by forming a barrier that prevents water loss.
Industrial Cleaners: It functions as a surfactant, reducing the surface tension of water and allowing it to penetrate and lift dirt and grease from surfaces.
Comparación Con Compuestos Similares
(2-Hexyloxy-ethoxy)-benzene can be compared with other similar compounds such as:
Diethylene glycol monohexyl ether: Similar in structure and used as a solvent and coalescing agent.
4-(2-Hexyloxy-ethoxy)-4`-cyano biphenyl: Used in liquid crystal applications and has different electronic and geometric properties.
Ethoxylates of aliphatic alcohols: Used as nonionic surfactants in various products, including detergents and cleaners.
Each of these compounds has unique properties and applications, but this compound stands out due to its versatility and effectiveness in multiple industries.
Propiedades
Número CAS |
92369-32-9 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2-hexoxyethoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-8-11-15-12-13-16-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |
Clave InChI |
ZSNRGYYJHILZIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


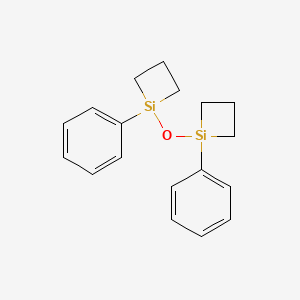

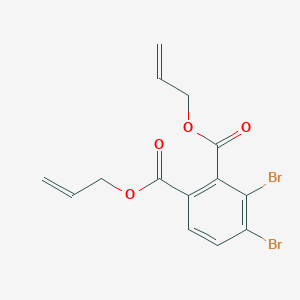
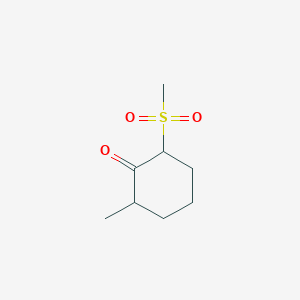

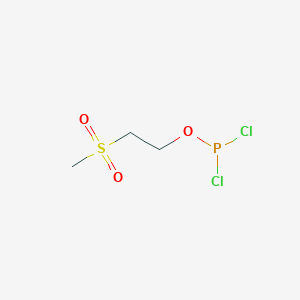
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
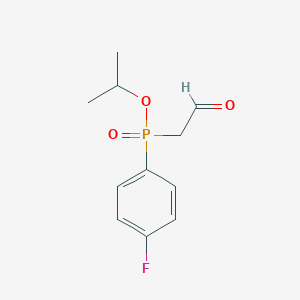
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
